molecular formula C8H7BrO3S B2545154 4-(5-Bromo-2-thienyl)-4-oxobutyric acid CAS No. 52240-28-5

4-(5-Bromo-2-thienyl)-4-oxobutyric acid

Cat. No.: B2545154
CAS No.: 52240-28-5
M. Wt: 263.11
InChI Key: FOUVWVYUMOWJPZ-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-thienyl)-4-oxobutyric acid: is an organic compound with the molecular formula C8H7BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid typically involves the bromination of thiophene derivatives followed by further functionalization. One common method includes the bromination of 2-thiophenecarboxylic acid to obtain 5-bromo-2-thiophenecarboxylic acid, which is then subjected to a series of reactions to introduce the oxo and butyric acid functionalities .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 4-(5-aminothienyl)-4-oxobutyric acid or 4-(5-thiolthienyl)-4-oxobutyric acid.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

Chemistry: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its unique structure allows for the modification of material properties .

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

  • 4-(5-Chloro-2-thienyl)-4-oxobutyric acid
  • 4-(5-Methyl-2-thienyl)-4-oxobutyric acid
  • 4-(5-Fluoro-2-thienyl)-4-oxobutyric acid

Comparison: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVWVYUMOWJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As described for Example 1, 0.3 mole of 2-bromothiophene is reacted with succinic anhydride to give 4-(5-bromo-2-thienyl)-4-ketobutyric acid (51%), m.p. 141°-143° C. The preceding compound is coupled to L-proline to give 1-[3-(5-bromo-2-thenoyl)propionyl]-L-proline (56%) as crystals, m.p. 166°-168° C. The preceding compound (0.008 mole) is reacted with bromine in acetic acid to yield 1-[3-bromo-3-(5-bromo-2-thenoyl)propionyl]-L-proline as a glass (97%). As for Example 1, reaction of the preceding compound with sodium thioacetate gives the product of the Example (88%) as a yellow glass.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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